5-Benzyl-3-ethylimidazolidine-2,4-dione
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Overview
Description
5-Benzyl-3-ethylimidazolidine-2,4-dione is a heterocyclic compound that belongs to the imidazolidine family This compound is characterized by its unique structure, which includes a benzyl group at the 5-position and an ethyl group at the 3-position of the imidazolidine ring The imidazolidine ring itself is a five-membered ring containing two nitrogen atoms and two carbonyl groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-3-ethylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with ethyl isocyanate to form an intermediate, which then undergoes cyclization to yield the desired imidazolidine-2,4-dione. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods typically employ similar reaction conditions as the laboratory synthesis but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-3-ethylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, yielding dihydroxy derivatives.
Substitution: The benzyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction may produce dihydroxy derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design, particularly for developing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Benzyl-3-ethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Benzylidene-3-ethylimidazolidine-2,4-dione: Similar structure but with a benzylidene group instead of a benzyl group.
5-Benzyl-3-methylimidazolidine-2,4-dione: Similar structure but with a methyl group instead of an ethyl group.
5-Benzyl-3-ethylthiazolidine-2,4-dione: Similar structure but with a thiazolidine ring instead of an imidazolidine ring.
Uniqueness
5-Benzyl-3-ethylimidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and ethyl groups on the imidazolidine ring influences its reactivity and interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14N2O2 |
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Molecular Weight |
218.25 g/mol |
IUPAC Name |
5-benzyl-3-ethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O2/c1-2-14-11(15)10(13-12(14)16)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16) |
InChI Key |
UOZMKVJBMSHAPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(NC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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